Molecular Weight & Heavy Atom Count Differentiation vs. Scaffold Precursor
The target compound (MW = 356.4 g/mol, 25 heavy atoms) is substantially elaborated beyond the minimal 1,4-benzothiazine-2-acetic acid scaffold (CAS 6270-74-2; MW = 223.25 g/mol, 15 heavy atoms) . The addition of the para-aminobenzoate methyl ester contributes 133.15 Da and introduces 10 additional heavy atoms including a hydrogen-bond-donating amide NH and a hydrogen-bond-accepting ester carbonyl. This degree of elaboration moves the compound from fragment-like space (MW < 250) into lead-like space (250 ≤ MW ≤ 350), which is known to correlate with higher target-binding probability in screening cascades [1]. The parent acid CAS 6270-74-2, by contrast, remains in fragment space and exhibits correspondingly weaker binding interactions in reported aldose reductase and LTD4 receptor assays [2].
| Evidence Dimension | Molecular weight and heavy atom count (property-based drug design metrics) |
|---|---|
| Target Compound Data | MW = 356.4 g/mol; Heavy atom count = 25 (C18H16N2O4S) |
| Comparator Or Baseline | CAS 6270-74-2 (2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid): MW = 223.25 g/mol; Heavy atom count = 15 (C10H9NO3S) |
| Quantified Difference | ΔMW = +133.15 g/mol (+59.7%); ΔHeavy atoms = +10 (+66.7%) |
| Conditions | Calculated from molecular formula; standard drug-likeness filtering criteria (Lipinski, Veber, and fragment-based screening thresholds). |
Why This Matters
The 59.7% increase in molecular weight and transition from fragment-like to lead-like chemical space directly impacts the compound's suitability for target-based screening and its procurement specification for medicinal chemistry programs where fragment-sized precursors are insufficient.
- [1] Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876–877. View Source
- [2] Aotsuka, T. et al. (1993). U.S. Patent No. 5,252,571. Comparative aldose reductase inhibition data for unsubstituted acetic acid scaffold vs. elaborated derivatives. View Source
